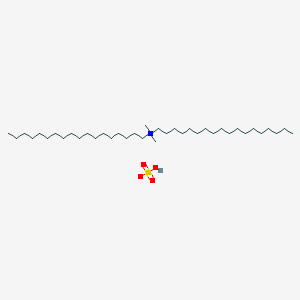
2,5-Diaminohept-6-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diaminohept-6-ynoic acid, also known as DAH7, is a non-proteinogenic amino acid that has been identified as a potential precursor for the biosynthesis of various antibiotics and other bioactive compounds. DAH7 has also been found to have potential therapeutic applications, making it an important area of research in the field of biochemistry.
Wirkmechanismus
The exact mechanism of action of 2,5-Diaminohept-6-ynoic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and metabolic pathways in the body. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2,5-Diaminohept-6-ynoic acid can have a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in the biosynthesis of antibiotics and other bioactive compounds. It has also been shown to have anti-inflammatory and antioxidant effects, and may have potential applications in the treatment of certain cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-Diaminohept-6-ynoic acid in lab experiments is its potential as a precursor for the biosynthesis of various antibiotics and other bioactive compounds. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Zukünftige Richtungen
There are numerous potential future directions for research on 2,5-Diaminohept-6-ynoic acid, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing more efficient methods for synthesizing 2,5-Diaminohept-6-ynoic acid, as well as exploring its potential as a precursor for the biosynthesis of new antibiotics and other bioactive compounds.
Synthesemethoden
2,5-Diaminohept-6-ynoic acid can be synthesized through a number of different methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with ethyl acetoacetate, followed by reduction and cyclization to form 2,5-Diaminohept-6-ynoic acid.
Wissenschaftliche Forschungsanwendungen
2,5-Diaminohept-6-ynoic acid has been the subject of numerous scientific studies due to its potential applications in the synthesis of antibiotics and other bioactive compounds. It has also been found to have potential therapeutic benefits, including as an anti-inflammatory agent and in the treatment of certain cancers.
Eigenschaften
CAS-Nummer |
124796-39-0 |
|---|---|
Produktname |
2,5-Diaminohept-6-ynoic acid |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2,5-diaminohept-6-ynoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-2-5(8)3-4-6(9)7(10)11/h1,5-6H,3-4,8-9H2,(H,10,11) |
InChI-Schlüssel |
OBUSHBUBKNIMKH-UHFFFAOYSA-N |
SMILES |
C#CC(CCC(C(=O)O)N)N |
Kanonische SMILES |
C#CC(CCC(C(=O)O)N)N |
Synonyme |
6-Heptynoicacid,2,5-diamino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)








